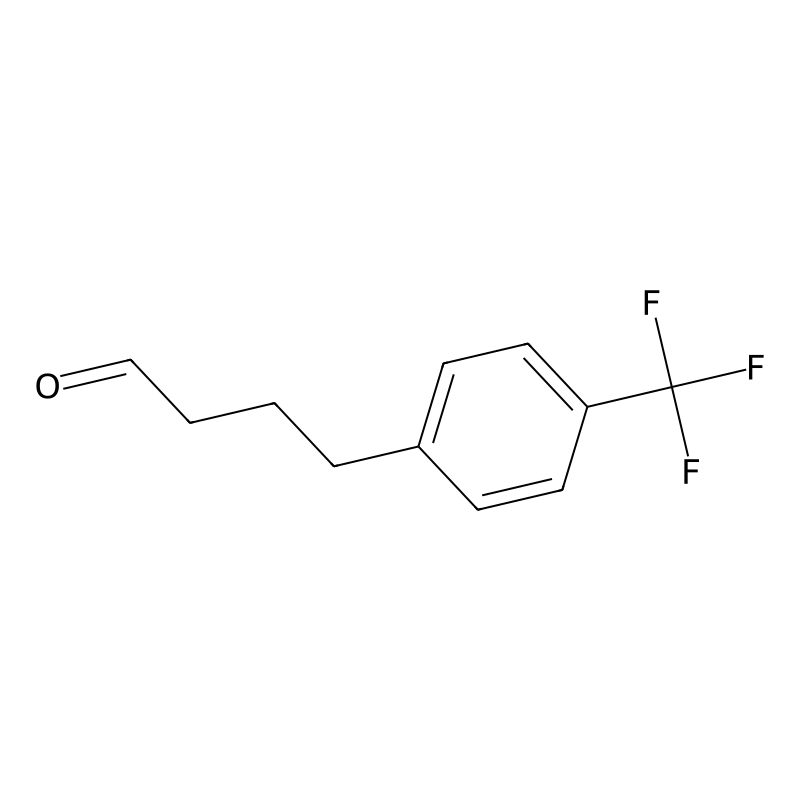

4-(Trifluoromethyl)benzenebutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-(Trifluoromethyl)benzenebutanal is an organic compound characterized by its trifluoromethyl group attached to a benzene ring, along with a butanal side chain. The molecular formula is , and it features a unique trifluoromethyl substituent that imparts distinctive chemical properties, including increased lipophilicity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to the reactivity and stability conferred by the trifluoromethyl group.

- Nucleophilic Substitution Reactions: The trifluoromethyl group can stabilize carbanions formed during nucleophilic attacks, facilitating various substitution reactions.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group can direct electrophiles to the ortho and para positions on the aromatic ring.

- Reduction Reactions: The aldehyde functional group in butanal can be reduced to primary alcohols or further oxidized to carboxylic acids depending on the reaction conditions.

Several methods exist for synthesizing 4-(trifluoromethyl)benzenebutanal:

- Starting from Trifluoromethylbenzene: The synthesis can begin with trifluoromethylbenzene, which undergoes alkylation with an appropriate butanal derivative using strong bases like sodium hydride or lithium diisopropylamide.

- Formylation Reactions: Utilizing formylation techniques such as the Vilsmeier-Haack reaction allows for the introduction of the aldehyde group into the aromatic system.

- Grignard Reactions: A Grignard reagent derived from trifluoromethylbenzene can react with carbonyl compounds to yield 4-(trifluoromethyl)benzenebutanal after hydrolysis.

4-(Trifluoromethyl)benzenebutanal has several potential applications:

- Pharmaceuticals: Due to its unique chemical properties, it may serve as a lead compound in drug discovery and development, particularly in creating new antimicrobial or anticancer agents.

- Agricultural Chemicals: The compound could also be explored as a pesticide or herbicide candidate due to its biological activity.

- Material Science: Its properties may be harnessed in developing advanced materials with specific thermal or electrical characteristics.

Interaction studies involving 4-(trifluoromethyl)benzenebutanal focus on its binding affinity and activity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how this compound interacts with proteins or enzymes at a molecular level.

- In Vitro Assays: To assess its biological effects on cultured cells, providing insight into its therapeutic potential.

- Structure-Activity Relationship Studies: To determine how modifications to the structure influence biological activity.

4-(Trifluoromethyl)benzenebutanal shares structural similarities with other trifluoromethyl-substituted compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | Aromatic aldehyde | Exhibits strong electron-withdrawing effects |

| 4-Trifluoromethylphenol | Aromatic alcohol | Known for its antioxidant properties |

| 3-Trifluoromethylbenzoic acid | Aromatic carboxylic acid | Used in organic synthesis and pharmaceuticals |

Uniqueness of 4-(Trifluoromethyl)benzenebutanal

What sets 4-(trifluoromethyl)benzenebutanal apart from these compounds is its combination of a trifluoromethyl group with a butanal side chain, which may enhance its lipophilicity and alter its interaction profiles in biological systems. This unique structure may provide opportunities for novel applications not available to simpler analogs.